molecular formula C11H15NO2 B6256097 3-amino-4-butylbenzoic acid CAS No. 99985-72-5

3-amino-4-butylbenzoic acid

Cat. No.: B6256097
CAS No.: 99985-72-5
M. Wt: 193.24 g/mol
InChI Key: IDKHBABPVAPPMX-UHFFFAOYSA-N
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Description

However, extensive data exists for 3-amino-4-hydroxybenzoic acid (CAS 1571-72-8), a structurally related benzoic acid derivative.

3-Amino-4-hydroxybenzoic acid (C₇H₇NO₃) is a benzoic acid derivative with an amino group at the 3-position and a hydroxyl group at the 4-position. It has a molecular weight of 153.13 g/mol and a melting point of 208°C . This compound is utilized in synthetic chemistry and pharmacological research, particularly as a precursor for bioactive molecules. Its structural features—including hydrogen-bonding capabilities from the hydroxyl and amino groups—influence solubility, reactivity, and biological activity .

Properties

CAS No.

99985-72-5

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

3-amino-4-butylbenzoic acid

InChI

InChI=1S/C11H15NO2/c1-2-3-4-8-5-6-9(11(13)14)7-10(8)12/h5-7H,2-4,12H2,1H3,(H,13,14)

InChI Key

IDKHBABPVAPPMX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C=C(C=C1)C(=O)O)N

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4-butylbenzoic acid can be achieved through several methods. One common approach involves the nitration of 4-butylbenzoic acid to form 3-nitro-4-butylbenzoic acid, followed by reduction of the nitro group to an amino group. The nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Carboxylic Acid Reactions

The carboxylic acid group undergoes typical acid-catalyzed or nucleophilic reactions:

Esterification

Reaction with alcohols (e.g., methanol) in the presence of HCl or H₂SO₄ yields methyl esters. For example:
3-Amino-4-butylbenzoic acid+CH3OHHCl, refluxMethyl 3-amino-4-butylbenzoate+H2O\text{3-Amino-4-butylbenzoic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{HCl, reflux}} \text{Methyl 3-amino-4-butylbenzoate} + \text{H}_2\text{O}

  • Conditions : Reflux in methanol with catalytic HCl .

  • Applications : Ester derivatives are intermediates in drug synthesis .

Amide Formation

Coupling with amines via carbodiimide reagents (e.g., EDCl/HOBt) produces amides:
3-Amino-4-butylbenzoic acid+R-NH2EDCl/HOBt3-Amino-4-butylbenzamide\text{this compound} + \text{R-NH}_2 \xrightarrow{\text{EDCl/HOBt}} \text{3-Amino-4-butylbenzamide}

  • Conditions : Room temperature in DMF or THF .

Reduction

The carboxylic acid group can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄):
3-Amino-4-butylbenzoic acidLiAlH43-Amino-4-butylbenzyl alcohol\text{this compound} \xrightarrow{\text{LiAlH}_4} \text{3-Amino-4-butylbenzyl alcohol}

  • Yield : ~70–85% under anhydrous conditions.

Amino Group Reactions

The primary amino group participates in nucleophilic and electrophilic reactions:

Acylation

Reaction with acetyl chloride or acetic anhydride forms acetamide derivatives:
3-Amino-4-butylbenzoic acid+(CH3CO)2O3-Acetamido-4-butylbenzoic acid\text{this compound} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{3-Acetamido-4-butylbenzoic acid}

  • Conditions : Base (e.g., pyridine) to neutralize HCl byproduct .

Diazotization and Coupling

Diazotization with NaNO₂/HCl followed by coupling with phenols or aromatic amines generates azo compounds:
3-Amino-4-butylbenzoic acidNaNO2/HClDiazonium saltPhenolAzo dye\text{this compound} \xrightarrow{\text{NaNO}_2/\text{HCl}} \text{Diazonium salt} \xrightarrow{\text{Phenol}} \text{Azo dye}

  • Applications : Synthesis of dyes or bioactive molecules .

Schiff Base Formation

Reaction with aldehydes/ketones produces Schiff bases:
3-Amino-4-butylbenzoic acid+RCHO3-(RCH=N)-4-butylbenzoic acid\text{this compound} + \text{RCHO} \rightarrow \text{3-(RCH=N)-4-butylbenzoic acid}

  • Conditions : Ethanol reflux .

Electrophilic Aromatic Substitution

The electron-donating amino group directs electrophiles to the ortho/para positions, but steric hindrance from the butyl chain modulates reactivity:

Nitration

Nitration with HNO₃/H₂SO₄ yields nitro derivatives:
3-Amino-4-butylbenzoic acidHNO3/H2SO43-Amino-4-butyl-5-nitrobenzoic acid\text{this compound} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{3-Amino-4-butyl-5-nitrobenzoic acid}

  • Regioselectivity : Nitration occurs at the 5-position (para to amino group) .

Sulfonation

Reaction with fuming H₂SO₄ introduces sulfonic acid groups:
3-Amino-4-butylbenzoic acidH2SO43-Amino-4-butyl-5-sulfobenzoic acid\text{this compound} \xrightarrow{\text{H}_2\text{SO}_4} \text{3-Amino-4-butyl-5-sulfobenzoic acid}

  • Applications : Water-soluble derivatives for industrial use.

Salt Formation

The compound forms salts with acids or bases:

  • Hydrochloride Salt : Reaction with HCl yields this compound hydrochloride, enhancing water solubility .

  • Sodium Salt : Neutralization with NaOH produces the sodium carboxylate, useful in aqueous-phase reactions .

Oxidation and Reduction of the Butyl Chain

The butyl side chain can undergo oxidation or reduction:

Oxidation

KMnO₄ oxidizes the terminal methyl group to a carboxylic acid:
3-Amino-4-butylbenzoic acidKMnO43-Amino-4-(3-carboxypropyl)benzoic acid\text{this compound} \xrightarrow{\text{KMnO}_4} \text{3-Amino-4-(3-carboxypropyl)benzoic acid}

  • Conditions : Acidic or basic aqueous medium.

Reduction

Catalytic hydrogenation (H₂/Pd) reduces unsaturated bonds (if present) in modified derivatives.

Comparative Reaction Table

Reaction Type Reagents/Conditions Products Key Applications
EsterificationCH₃OH, HCl, refluxMethyl esterDrug intermediates
Amide FormationEDCl/HOBt, DMF3-Amino-4-butylbenzamideBioactive molecules
DiazotizationNaNO₂, HCl, 0–5°CAzo dyesDye synthesis
NitrationHNO₃/H₂SO₄, 50°C5-Nitro derivativeExplosives precursors
Hydrochloride SaltHCl, ethanolWater-soluble hydrochloride saltPharmaceutical formulations

Mechanistic Insights

  • Steric Effects : The butyl group hinders electrophilic substitution at the 4-position, favoring 5-substitution .

  • Acid-Base Behavior : The amino group (pKa ~4–5) and carboxylic acid (pKa ~2–3) enable pH-dependent reactivity, influencing solubility and reaction pathways .

Scientific Research Applications

3-Amino-4-butylbenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-amino-4-butylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino group can form hydrogen bonds with biological targets, while the butyl group can influence the compound’s hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-amino-4-hydroxybenzoic acid with other substituted benzoic acid derivatives, emphasizing substituent positions, physical properties, and applications:

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
3-Amino-4-hydroxybenzoic acid 1571-72-8 C₇H₇NO₃ 153.13 208 Synthetic intermediates, pharmacological research
4-Amino-2-hydroxybenzoic acid (4-Aminosalicylic acid) 65-49-6 C₇H₇NO₃ 153.13 150–152 (decomposes) Antibacterial agent, tuberculosis treatment
5-Amino-2-hydroxybenzoic acid (5-Aminosalicylic acid) 89-57-6 C₇H₇NO₃ 153.13 280 (dec.) Anti-inflammatory drug for ulcerative colitis
4-Hydroxy-3-methylbenzoic acid 499-76-3 C₈H₈O₃ 152.14 200–202 Food preservative, cosmetic stabilizer
4-(Methylamino)-3-nitrobenzoic acid 41263-74-5 C₈H₈N₂O₄ 196.16 Not reported Intermediate in drug synthesis (e.g., kinase inhibitors)
3-Amino-4-hydroxy-5-sulfamoylbenzoic acid Not specified C₇H₈N₂O₅S 232.21 Not reported Experimental compound for enzyme inhibition studies

Key Comparative Insights :

Substituent Position Effects: 3-Amino-4-hydroxybenzoic acid’s meta-amino and para-hydroxyl groups enhance hydrogen bonding, increasing water solubility compared to methyl- or nitro-substituted analogs like 4-hydroxy-3-methylbenzoic acid or 4-(methylamino)-3-nitrobenzoic acid . 4-Aminosalicylic acid (ortho-hydroxyl, para-amino) exhibits lower thermal stability (decomposes at 150°C) due to steric strain, whereas 3-amino-4-hydroxybenzoic acid has a higher melting point (208°C) .

Biological Activity: 4-Aminosalicylic acid and 5-aminosalicylic acid are clinically validated drugs, while 3-amino-4-hydroxybenzoic acid remains primarily a research tool due to its unoptimized pharmacokinetic profile . 4-(Methylamino)-3-nitrobenzoic acid’s nitro group enhances electrophilicity, making it a reactive intermediate in targeted drug synthesis .

Industrial and Synthetic Utility: 4-Hydroxy-3-methylbenzoic acid is favored in food and cosmetics for its stability and low toxicity, unlike amino-substituted analogs, which require stricter handling due to reactivity .

Research Findings and Theoretical Studies

  • Structural Analysis: A study on 3-((3-aminopropyl)amino)-4-hydroxybenzoic acid (a derivative) revealed that alkylamino side chains improve membrane permeability but reduce aqueous solubility, highlighting trade-offs in drug design .
  • Computational Modeling: Theoretical studies on triazole derivatives (e.g., 3-methyl-4-(3-benzoxy-4-methoxybenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one) using B3LYP/6-311G(d,p) methods suggest that electron-withdrawing groups (e.g., nitro in 4-(methylamino)-3-nitrobenzoic acid) significantly alter charge distribution and reactivity .

Biological Activity

3-Amino-4-butylbenzoic acid is a benzoic acid derivative that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H17NO2C_{12}H_{17}NO_2. Its structure includes an amino group and a butyl side chain attached to the benzene ring, which influences its solubility and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The amino group can participate in hydrogen bonding, while the butyl group enhances hydrophobic interactions. This dual functionality allows the compound to modulate enzyme activity and cellular signaling pathways.

Enzyme Interaction

Research indicates that this compound may inhibit specific enzymes involved in inflammatory processes. For example, it has shown potential as an inhibitor of lipoxygenases and cyclooxygenases, which are critical in the production of inflammatory mediators such as prostaglandins and leukotrienes .

Biological Activities

The compound exhibits several biological activities:

  • Anti-inflammatory Effects : Studies have suggested that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
  • Antioxidant Activity : It may also possess antioxidant properties, helping to scavenge free radicals and reduce oxidative stress in cells .
  • Cytotoxic Effects : Preliminary studies indicate potential cytotoxic effects against certain cancer cell lines, although further investigation is necessary to establish these findings conclusively.

In Vitro Studies

In vitro studies have demonstrated that this compound can enhance the activity of proteasomal and autophagy pathways in human fibroblasts. These pathways are essential for protein degradation and cellular homeostasis, suggesting a role for this compound in cellular aging and disease prevention .

Comparative Analysis with Other Compounds

A comparative analysis with structurally similar compounds reveals that this compound has unique interactions with biological targets. For instance, while other benzoic acid derivatives have shown potent anti-tumor activity, this compound's effects appear more pronounced in inflammation-related pathways .

Data Table: Biological Activities of this compound

Activity TypeDescriptionReference
Anti-inflammatoryInhibits lipoxygenase and cyclooxygenase activity
AntioxidantScavenges free radicals, reducing oxidative stress
CytotoxicExhibits cytotoxic effects against cancer cells
Proteasome ActivationEnhances proteasomal activity in fibroblasts

Q & A

Q. What best practices address conflicting data on metabolic pathways of this compound in different in vitro models?

  • Methodological Answer : Use isotopic labeling (e.g., ¹⁴C-tracers) to track metabolite formation across models (hepatocytes vs. microsomes). Apply meta-analysis techniques to harmonize data, accounting for model-specific variables (e.g., CYP450 isoform expression). Cross-validate with in vivo pharmacokinetic studies .

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